Glycine, N-(3-amino-4-((7-((4-((4-((7-((2-amino-4-((carboxymethyl)amino)phenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-2-sulfophenyl)azo)-8-hydroxy-6-sulfo-2-naphthalenyl)azo)phenyl)-, trisodium salt
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Overview
Description
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid groups. This compound is notable for its vibrant color properties, making it a significant subject of study in the field of dyes and pigments.
Preparation Methods
The synthesis of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves multiple steps, typically starting with the preparation of intermediate azo compounds. These intermediates are synthesized through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts. These salts then undergo coupling reactions with other aromatic compounds to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups and the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines. Common reducing agents include sodium dithionite and hydrogen in the presence of catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study azo dye synthesis and degradation.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: Studies explore its potential use in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Industry: It is used in the production of dyes and pigments for textiles, inks, and other materials.
Mechanism of Action
The mechanism of action of Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The sulfonic acid groups enhance its solubility in water, facilitating its use in various aqueous applications.
Comparison with Similar Compounds
Similar compounds include other azo dyes with multiple azo and sulfonic acid groups. These compounds share similar properties, such as vibrant colors and solubility in water. Glycine,N-[3-amino-4-[[7-[[4-[[4-[[7-[[2-amino-4-[(carboxymethyl)amino]phenyl]azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-2-sulfophenyl]azo]-8-hydroxy-6-sulfo-2-naphthalenyl]azo]phenyl]- is unique due to its specific structure, which imparts distinct color properties and reactivity. Similar compounds include:
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining purposes.
Direct Blue 1: A dye used in the textile industry.
Properties
CAS No. |
67846-57-5 |
---|---|
Molecular Formula |
C48H36N13Na3O15S3 |
Molecular Weight |
1200.0 g/mol |
IUPAC Name |
trisodium;2-[3-amino-4-[[7-[[4-[4-[[7-[[2-amino-4-(carboxymethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]anilino]-2-sulfonatophenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]anilino]acetate |
InChI |
InChI=1S/C48H39N13O15S3.3Na/c49-35-19-28(51-22-43(62)63)9-12-37(35)57-55-31-3-1-24-15-41(78(71,72)73)45(47(66)33(24)17-31)60-54-27-7-5-26(6-8-27)53-30-11-14-39(40(21-30)77(68,69)70)59-61-46-42(79(74,75)76)16-25-2-4-32(18-34(25)48(46)67)56-58-38-13-10-29(20-36(38)50)52-23-44(64)65;;;/h1-21,51-53,66-67H,22-23,49-50H2,(H,62,63)(H,64,65)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;/q;3*+1/p-3 |
InChI Key |
CQTAQKVHXKHTGX-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCC(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCC(=O)O)N)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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